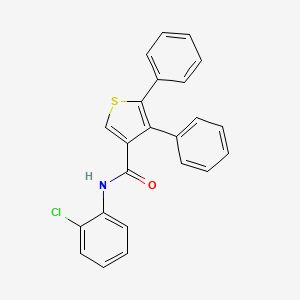![molecular formula C15H22INO7 B5117011 {2-[2-(2-iodophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5117011.png)
{2-[2-(2-iodophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[2-(2-iodophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate, commonly known as IBE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of the neurotransmitter norepinephrine and is known to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
IBE has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of neuroscience, where IBE has been shown to have a range of effects on the central nervous system. IBE has been found to enhance cognitive function, improve memory retention, and reduce symptoms of depression and anxiety. Additionally, IBE has been studied for its potential applications in cancer research, where it has been shown to have anti-tumor effects.
Mechanism of Action
The exact mechanism of action of IBE is not fully understood, but it is believed to work by modulating the activity of neurotransmitters in the brain. IBE is known to increase the levels of norepinephrine and dopamine in the brain, which are neurotransmitters that are involved in mood regulation, attention, and memory. Additionally, IBE has been shown to activate certain signaling pathways that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
IBE has a range of biochemical and physiological effects that have been studied extensively in scientific research. IBE has been found to enhance cognitive function, improve memory retention, and reduce symptoms of depression and anxiety. Additionally, IBE has been shown to have anti-tumor effects and may be useful in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of IBE in lab experiments is its potential to enhance cognitive function and memory retention. This makes it a useful tool for studying the mechanisms of learning and memory. Additionally, IBE has been shown to have anti-tumor effects, which makes it a useful tool for studying cancer biology. However, one of the main limitations of IBE is its complex synthesis method, which requires specialized equipment and expertise.
Future Directions
There are several future directions for research on IBE. One potential area of research is in the development of new drugs based on the structure of IBE. Additionally, further studies are needed to fully understand the mechanism of action of IBE and its potential applications in various fields of scientific research. Finally, more research is needed to determine the safety and efficacy of IBE in humans, as most studies to date have been conducted in animal models.
Synthesis Methods
The synthesis of IBE involves a series of chemical reactions that begin with the conversion of 2-iodophenol to 2-(2-iodophenoxy)ethanol. This intermediate is then reacted with 2-(2-chloroethoxy)ethylamine to produce {2-[2-(2-iodophenoxy)ethoxy]ethyl}amine. Finally, this compound is reacted with 2-methoxyethylamine to produce the oxalate salt of IBE. The synthesis of IBE is a complex process that requires specialized equipment and expertise.
Properties
IUPAC Name |
N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20INO3.C2H2O4/c1-16-8-6-15-7-9-17-10-11-18-13-5-3-2-4-12(13)14;3-1(4)2(5)6/h2-5,15H,6-11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQHULXMBWUYDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOCCOC1=CC=CC=C1I.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22INO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B5116928.png)
![N-[2-(1H-indol-3-yl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5116936.png)
![10-isobutyryl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5116938.png)
![N-[3-(4-morpholinyl)propyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5116946.png)
![N-{1-[1-(2-acetylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5116959.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B5116988.png)
![5-[3-(3,4-dihydro-1(2H)-quinolinyl)-2-propen-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117006.png)
![sec-butyl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5117019.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5117021.png)
![3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B5117025.png)
![(3R*,4R*)-1-(2,5-dimethoxybenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5117026.png)
![10-(diphenylmethylene)-4-(2-methoxy-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5117033.png)
![1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5117040.png)
